![molecular formula C19H17Cl2N3O4S B257841 N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B257841.png)
N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is commonly referred to as ADMS, and it has been shown to possess a wide range of potential applications in various scientific fields.
Mécanisme D'action
ADMS exerts its biological effects through the inhibition of various enzymes and proteins involved in the inflammatory response, cell proliferation, and bacterial growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ADMS also inhibits the activity of topoisomerase II, which is involved in DNA replication and cell proliferation.
Biochemical and Physiological Effects:
ADMS has been shown to possess potent anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory disorders. It has also been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer. Additionally, ADMS has been shown to possess anti-bacterial properties, which make it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ADMS is its potent biological activity, which makes it a useful tool for investigating various biological processes. However, one of the limitations of ADMS is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of ADMS. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of various biomolecules. Another potential direction is the development of new derivatives of ADMS with enhanced solubility and biological activity. Additionally, ADMS could be investigated for its potential use in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of ADMS involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of allylamine. The resulting product is then purified through column chromatography to obtain pure ADMS.
Applications De Recherche Scientifique
ADMS has been extensively researched for its potential applications in various scientific fields. It has been shown to possess potent anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of various biomolecules.
Propriétés
Nom du produit |
N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide |
|---|---|
Formule moléculaire |
C19H17Cl2N3O4S |
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
2,5-dichloro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C19H17Cl2N3O4S/c1-3-10-24(29(25,26)17-11-14(20)6-9-16(17)21)12-18-22-19(23-28-18)13-4-7-15(27-2)8-5-13/h3-9,11H,1,10,12H2,2H3 |
Clé InChI |
NUMMBXWZLRXGTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



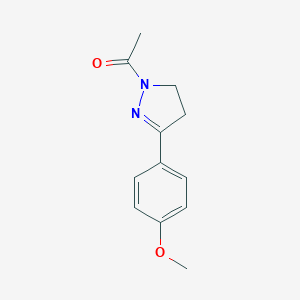
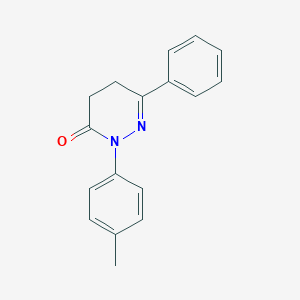
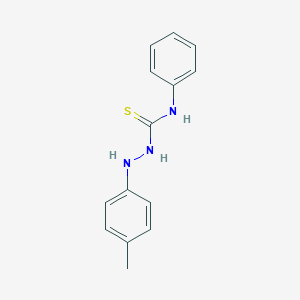
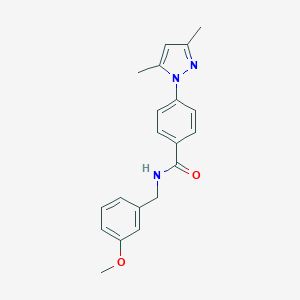
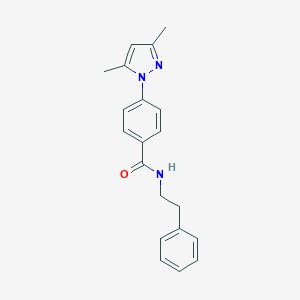
![(4-hydroxy-3-methoxyphenyl)[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]acetonitrile](/img/structure/B257799.png)
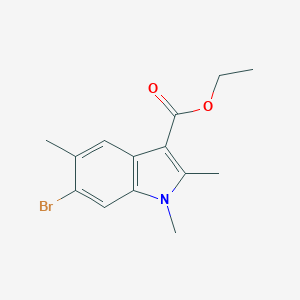
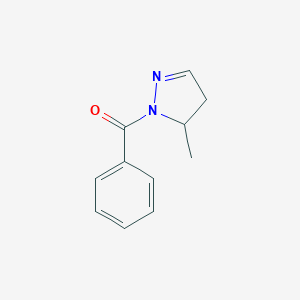
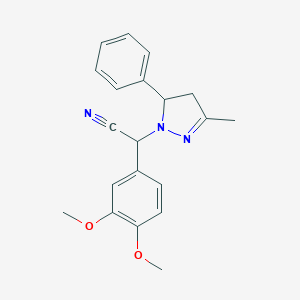
![1-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]proline](/img/structure/B257808.png)
![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)
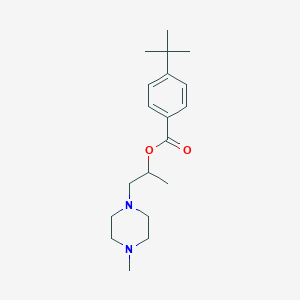
![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)
![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)